Aminodiphenylmethane as an Ammonia Equivalent: Hydroamination Yield Profile vs. Benzylamine
Aminodiphenylmethane (1) functions as a viable ammonia equivalent in the dimethyltitanocene-catalyzed hydroamination of alkynes, whereas benzylamine exhibits 'very low reactivity' in this transformation [1]. Using 3 mol% Cp₂TiMe₂ at 110–120 °C for 72 h, the benzhydrylamine-derived imines are hydrogenatively cleaved to yield primary amines in 67% (for 1-phenyl-1-propyne), 70% (for 1-phenyl-1-butyne), and 59% (for 3-hexyne). Terminal alkynes give 20–41% yield [1]. This establishes benzhydrylamine as a privileged synthon for primary amines when ammonia gas or simpler alkyl amines fail.
| Evidence Dimension | Isolated yield of primary amine after two-step hydroamination/hydrogenation |
|---|---|
| Target Compound Data | 67% (from 1-phenyl-1-propyne); 70% (from 1-phenyl-1-butyne); 59% (from 3-hexyne); 20–41% (from phenylacetylene) |
| Comparator Or Baseline | Benzylamine: described as showing 'very low reactivity' in the same catalytic system; no yield data obtainable due to failure to react efficiently. |
| Quantified Difference | Benzhydrylamine yields 20–70% primary amines; benzylamine yields not reported due to insufficient reactivity. |
| Conditions | Dimethyltitanocene (3 mol%), neat, 110–120 °C, 72 h, followed by Pd/C hydrogenation. |
Why This Matters
Procurement of benzhydrylamine over benzylamine enables access to primary amines via hydroamination, a reaction pathway where benzylamine is not a practical alternative.
- [1] Haak, E., Siebeneicher, H., & Doye, S. (2000). An Ammonia Equivalent for the Dimethyltitanocene-Catalyzed Intermolecular Hydroamination of Alkynes. Organic Letters, 2(13), 1935–1937. View Source
